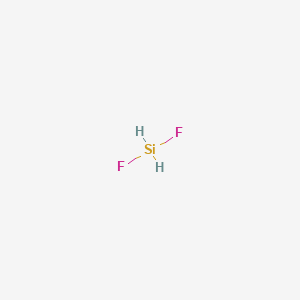
Difluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorosilane is a chemical compound with the formula SiF₂ It is a member of the silicon-fluorine family and is known for its high reactivity and instability at room temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Difluorosilane can be synthesized through various methods. One common approach involves the reaction of silicon tetrafluoride (SiF₄) with silicon at high temperatures. Another method includes the reduction of silicon tetrafluoride with magnesium. The reaction conditions typically involve elevated temperatures and controlled environments to prevent the decomposition of the compound .
Industrial Production Methods: Industrial production of silicon difluoride is less common due to its high reactivity and instability. advancements in stabilization techniques, such as the use of cyclic alkyl amino carbene (cAAC), have made it possible to produce and handle silicon difluoride more effectively .
Análisis De Reacciones Químicas
Types of Reactions: Difluorosilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide (SiO₂).
Reduction: It can be reduced to elemental silicon.
Substitution: this compound can react with other halides to form different silicon halides.
Common Reagents and Conditions: Common reagents used in reactions with silicon difluoride include halogens, alkyl halides, and reducing agents like magnesium. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving silicon difluoride include silicon tetrafluoride, silicon dioxide, and various silicon halides .
Aplicaciones Científicas De Investigación
Difluorosilane has several scientific research applications, including:
Chemistry: It is used in the synthesis of organosilicon compounds and as a reagent in various chemical reactions.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of silicon difluoride involves its high reactivity with various substrates. It can activate and functionalize carbon-fluorine bonds, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved in its reactions are primarily related to its ability to form strong bonds with other elements, particularly fluorine .
Comparación Con Compuestos Similares
- Germanium difluoride (GeF₂)
- Tin difluoride (SnF₂)
- Lead difluoride (PbF₂)
Comparison: Difluorosilane is unique due to its high reactivity and instability compared to its heavier congeners like germanium difluoride, tin difluoride, and lead difluoride. These compounds are generally more stable and less reactive, making silicon difluoride a distinct and valuable compound in various chemical applications .
Propiedades
Número CAS |
13824-36-7 |
|---|---|
Fórmula molecular |
F2H2Si |
Peso molecular |
68.098 g/mol |
Nombre IUPAC |
difluorosilane |
InChI |
InChI=1S/F2H2Si/c1-3-2/h3H2 |
Clave InChI |
PUUOOWSPWTVMDS-UHFFFAOYSA-N |
SMILES |
F[SiH2]F |
SMILES canónico |
F[SiH2]F |
Key on ui other cas no. |
13966-66-0 |
Números CAS relacionados |
39384-00-4 (Parent) |
Sinónimos |
silicon difluoride silicon fluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















